8-Mercaptoadenosine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-7-4-8(13-2-12-7)15(10(20)14-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H,14,20)(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILZVYQRHGBEAR-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=S)N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=S)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3001-45-4 | |
| Record name | 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8-Thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Thioadenosine, a sulfur-substituted purine nucleoside, has garnered significant interest within the scientific community for its diverse biological activities and potential therapeutic applications. As a structural analog of adenosine, it participates in and modulates various cellular signaling pathways, making it a valuable tool for biochemical research and a promising scaffold for drug design. This technical guide provides a comprehensive overview of the core chemical properties of 8-thioadenosine, including its synthesis, stability, and spectroscopic characteristics. Detailed experimental protocols and structured data tables are presented to facilitate its use in a research and development setting. Furthermore, key signaling pathways influenced by 8-thioadenosine are illustrated to provide a deeper understanding of its mechanism of action.
Chemical and Physical Properties
8-Thioadenosine, also known as 8-mercaptoadenosine, is characterized by the substitution of a hydrogen atom with a thiol group at the C8 position of the adenine base. This modification significantly influences its electronic properties, steric hindrance, and potential for intermolecular interactions compared to its parent molecule, adenosine.
Structure and Nomenclature
-
Systematic Name: (2R,3R,4S,5R)-2-(6-amino-8-mercapto-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
-
Common Names: 8-Thioadenosine, this compound
-
CAS Number: 3001-45-4
-
Molecular Formula: C₁₀H₁₃N₅O₄S
-
Molecular Weight: 299.31 g/mol
Physicochemical Data
Quantitative physicochemical data for 8-thioadenosine is crucial for its application in experimental settings, particularly for ensuring accurate dosage and understanding its behavior in physiological environments.
| Property | Value | Experimental Method | Reference |
| pKa | Data not available in search results | Potentiometric Titration | N/A |
| Solubility | Data not available in search results | HPLC-based solubility assay | N/A |
| UV-Vis λmax | Data not available in search results | UV-Vis Spectroscopy | N/A |
Note: While specific experimental values for the pKa, solubility, and UV-Vis λmax of 8-thioadenosine were not found in the search results, general principles suggest that the thiol group would introduce an acidic proton with a pKa in the physiological range, and its solubility would be influenced by the pH of the medium. The UV-Vis spectrum is expected to differ from adenosine due to the sulfur substitution.
Synthesis and Purification
The synthesis of 8-thioadenosine is most commonly achieved through the nucleophilic substitution of a leaving group at the 8-position of an adenosine derivative. A widely used precursor is 8-bromoadenosine.
Synthesis from 8-Bromoadenosine
A common synthetic route involves the reaction of 8-bromoadenosine with a sulfur source, such as thiourea, followed by hydrolysis.
Experimental Protocol: Synthesis of 8-Thioadenosine
-
Reaction Setup: To a solution of 8-bromoadenosine (1 equivalent) in a suitable solvent such as n-butanol, add thiourea (excess, e.g., 8 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 28 hours).
-
Work-up: After cooling, the precipitate is collected by filtration under reduced pressure.
-
Purification: The crude product is recrystallized from water to yield 8-thioadenosine.
Note: This is a generalized protocol based on the synthesis of related thiopurines. Optimization of solvent, temperature, and reaction time may be necessary to maximize yield.
Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity 8-thioadenosine, reversed-phase HPLC is a suitable purification method.
Experimental Protocol: HPLC Purification
-
Column: A C18 column is typically used for the separation of nucleosides.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 5.4) and an organic modifier (e.g., methanol or acetonitrile) is employed.
-
Gradient: A typical gradient might start with a low percentage of the organic modifier, which is gradually increased to elute the compound of interest. For example, a linear gradient from 0% to 25% methanol over 16 minutes.
-
Detection: The elution of 8-thioadenosine can be monitored by UV absorbance, typically around 260 nm.
-
Flow Rate: A flow rate of 0.5 mL/min is a common starting point.
Note: The specific gradient, flow rate, and column dimensions should be optimized for the best separation.
Workflow for HPLC Purification of 8-Thioadenosine
Caption: Workflow for the purification of 8-thioadenosine using HPLC.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and characterization of 8-thioadenosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for 8-thioadenosine were not found in the search results, computational methods can predict the chemical shifts. The expected 1H NMR spectrum would show signals for the ribose protons and the adenine C2-H proton. The 13C NMR would show signals for the ten carbon atoms.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| H-2 | Data not available | C-2 | Data not available |
| H-1' | Data not available | C-4 | Data not available |
| H-2' | Data not available | C-5 | Data not available |
| H-3' | Data not available | C-6 | Data not available |
| H-4' | Data not available | C-8 | Data not available |
| H-5' | Data not available | C-1' | Data not available |
| OH-2' | Data not available | C-2' | Data not available |
| OH-3' | Data not available | C-3' | Data not available |
| OH-5' | Data not available | C-4' | Data not available |
| NH₂ | Data not available | C-5' | Data not available |
Note: DFT-based computational methods can provide accurate predictions of NMR chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 8-thioadenosine. The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond.
Expected Fragmentation Pattern:
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Molecular Ion (M+H)⁺: m/z ~299.08
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Fragment 1 (Adenine-8-thiol base): Cleavage of the glycosidic bond would result in a fragment corresponding to the modified purine base.
-
Fragment 2 (Ribose sugar): The corresponding ribose sugar fragment may also be observed.
Note: The exact fragmentation pattern can be influenced by the ionization method used (e.g., ESI, MALDI).
Biological Activity and Signaling Pathways
8-Thioadenosine and its derivatives are known to interact with several key cellular signaling pathways, primarily due to their structural similarity to adenosine.
Toll-Like Receptor (TLR) Agonism
8-Substituted guanosine and adenosine analogs have been identified as agonists for Toll-like receptors 7 and 8 (TLR7/8), which are involved in the innate immune response to viral single-stranded RNA.
Experimental Protocol: TLR7/8 Reporter Assay
-
Cell Line: HEK293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are commonly used.
-
Treatment: Cells are treated with varying concentrations of 8-thioadenosine.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Detection: The SEAP activity in the cell supernatant is measured using a colorimetric or chemiluminescent substrate.
-
Analysis: The dose-dependent increase in SEAP activity indicates TLR7/8 agonism.
TLR7/8 Signaling Pathway
Caption: Activation of TLR7/8 by 8-thioadenosine leading to cytokine production.
RNase L Pathway
The 2-5A/RNase L system is an interferon-regulated antiviral pathway. While 2',5'-oligoadenylates (2-5A) are the natural activators of RNase L, the effect of 8-thioadenosine on this pathway is an area of active research.
Experimental Protocol: RNase L Activation Assay
-
Cell Culture: A suitable cell line (e.g., A549 lung carcinoma cells) is used.
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Treatment: Cells are treated with 8-thioadenosine.
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RNA Extraction: Total RNA is extracted from the cells after a specific incubation period.
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Analysis: The integrity of ribosomal RNA (rRNA) is analyzed by gel electrophoresis or a bioanalyzer. Cleavage of rRNA into specific fragments is indicative of RNase L activation.
OAS-RNase L Pathway
Caption: The canonical OAS-RNase L antiviral pathway.
Protein Kinase A (PKA) Signaling
As an adenosine analog, 8-thioadenosine has the potential to influence cAMP-dependent protein kinase (PKA) signaling, which is central to many cellular processes.
Experimental Protocol: PKA Activity Assay
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Sample Preparation: Cell lysates or tissue extracts are prepared.
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Assay Principle: A colorimetric or fluorescent assay kit is used. These kits typically employ a specific PKA substrate peptide that is phosphorylated by active PKA in the presence of ATP.
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Detection: A phospho-specific antibody is used to detect the phosphorylated substrate. The signal generated is proportional to the PKA activity in the sample.
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Analysis: The effect of 8-thioadenosine on PKA activity is determined by comparing the signal from treated and untreated samples.
PKA Signaling Pathway
Caption: Overview of the Protein Kinase A (PKA) signaling cascade.
Conclusion
8-Thioadenosine is a versatile molecule with significant potential in chemical biology and drug discovery. Its unique chemical properties, stemming from the C8-thiol substitution, offer opportunities for further chemical modification and exploration of its biological activities. This guide provides a foundational understanding of its key characteristics and methodologies for its study, serving as a valuable resource for researchers in the field. Further investigation is warranted to fully elucidate its physicochemical properties and its precise roles in modulating cellular signaling pathways.
The Biological Role of 8-Mercaptoadenosine in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Mercaptoadenosine (8-MA), a sulfur-containing purine nucleoside analog, represents a molecule of interest within the intricate landscape of purine metabolism. While direct and extensive research on its specific biological roles is limited, its structural similarity to endogenous purines and other therapeutic thiopurines, such as 6-mercaptopurine, suggests potential interactions with key enzymes in the purine salvage pathway. This technical guide synthesizes the current understanding of purine metabolism and extrapolates the likely functions of this compound based on available data for related compounds. It is hypothesized that 8-MA may act as a substrate or inhibitor of critical enzymes like adenosine kinase and adenosine deaminase, thereby influencing intracellular nucleotide pools and purinergic signaling. This document provides a comprehensive overview of the purine metabolic pathways, potential points of interaction for 8-MA, detailed (though generalized) experimental protocols for investigating these interactions, and visual diagrams to elucidate these complex processes. The presented information aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic and biological potential of this compound.
Introduction to Purine Metabolism
Purine metabolism is a fundamental biochemical process essential for the synthesis of the purine nucleotides, adenosine triphosphate (ATP) and guanosine triphosphate (GTP). These molecules are not only the building blocks of DNA and RNA but also serve as the primary currency of energy in the cell and participate in a myriad of signaling pathways[1][2]. The maintenance of a balanced purine nucleotide pool is critical for normal cell function, and its dysregulation is implicated in various diseases, including cancer and immunodeficiencies[3].
There are two main pathways for purine nucleotide biosynthesis:
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De Novo Synthesis: This pathway builds purine rings from simpler precursors, such as amino acids, bicarbonate, and formate. It is an energy-intensive process that is highly active in proliferating cells.
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Salvage Pathway: This pathway recycles pre-formed purine bases and nucleosides derived from the breakdown of nucleic acids and nucleotides. It is a more energy-efficient pathway and is the primary source of purines in many tissues[4][5].
This compound, as a nucleoside analog, is most likely to exert its biological effects through interaction with the enzymes of the purine salvage pathway.
Potential Interactions of this compound with Key Purine Metabolism Enzymes
Based on its structure as an adenosine analog with a thiol group at the 8th position of the purine ring, this compound is predicted to interact with enzymes that normally process adenosine. The primary enzymes of interest are Adenosine Kinase and Adenosine Deaminase.
Adenosine Kinase (ADK)
Adenosine Kinase (EC 2.7.1.20) is a key enzyme in the purine salvage pathway that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By converting adenosine to AMP, ADK plays a crucial role in regulating intracellular and extracellular adenosine levels, thereby modulating purinergic signaling.
It is plausible that this compound can act as a substrate for ADK, being phosphorylated to this compound monophosphate. This new metabolite could then be further phosphorylated and potentially incorporated into nucleic acids or interfere with ATP-dependent reactions. Alternatively, 8-MA could act as a competitive inhibitor of ADK, blocking the phosphorylation of endogenous adenosine and leading to its accumulation.
Adenosine Deaminase (ADA)
Adenosine Deaminase (EC 3.5.4.4) is another critical enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. This reaction is a key step in the catabolism of purines.
This compound could potentially act as an inhibitor of ADA. Inhibition of ADA would lead to an increase in adenosine levels, which can have profound physiological effects through its action on adenosine receptors. The inhibitory potential of various adenosine analogs on ADA has been documented.
Quantitative Data on Related Compounds
To provide a framework for understanding the potential interactions of this compound, the following table summarizes kinetic data for adenosine and selected adenosine analogs with key enzymes in purine metabolism. It is important to note that these are not data for this compound itself but for structurally related molecules.
| Compound | Enzyme | Organism/Tissue | Parameter | Value | Reference |
| Adenosine | Adenosine Kinase | Human Placenta | Km | 0.4 µM | |
| Adenosine | Adenosine Kinase | Rat Liver | Km | 0.2-0.4 µM | |
| Adenosine | Adenosine Deaminase | Zebrafish Brain | Km | 0.19-0.22 mM | |
| 6-Methylmercaptopurine Riboside | Adenosine Kinase | Leishmania donovani | Ki | Competitive | |
| Tubercidin | Adenosine Kinase | Leishmania donovani | Ki | Competitive | |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Adenosine Deaminase | - | Ki | 1.6–7.0 nM | |
| 1-Deazaadenosine | Adenosine Deaminase | - | Ki | 0.66 µM |
Signaling Pathways and Experimental Workflows
The interaction of this compound with purine metabolism can have downstream effects on cellular signaling. For instance, by altering adenosine levels, it could modulate purinergic signaling pathways mediated by adenosine receptors (A1, A2A, A2B, A3). Furthermore, changes in intracellular ATP pools can affect a multitude of cellular processes.
Purine Salvage Pathway and Potential 8-MA Interaction
Experimental Workflow for Characterizing 8-MA's Enzymatic Interactions
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound. Specific concentrations and conditions will need to be optimized.
Protocol for Adenosine Kinase Activity Assay (Spectrophotometric)
This assay couples the production of ADP from the adenosine kinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified human recombinant adenosine kinase
-
This compound
-
Adenosine (for control and competition experiments)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM KCl)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, PEP, NADH, PK, and LDH.
-
Add the purified adenosine kinase to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of this compound or adenosine.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
For inhibition studies, pre-incubate the enzyme with this compound before adding adenosine.
Protocol for HPLC-MS/MS Analysis of Intracellular Nucleotides
This protocol allows for the quantification of this compound and its potential phosphorylated metabolites within cells.
Materials:
-
Cell culture of interest
-
This compound
-
Methanol (ice-cold)
-
Water (ice-cold)
-
Chloroform (ice-cold)
-
HPLC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Culture cells to the desired confluency and treat with this compound for a specified time.
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a mixture of ice-cold methanol, water, and chloroform (e.g., 2:1:1 ratio).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and separate the polar and non-polar phases.
-
Collect the upper aqueous phase containing the polar metabolites.
-
Dry the extract under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.
-
Inject the sample onto the HPLC-MS/MS system and analyze using appropriate methods for the detection and quantification of this compound and its expected phosphorylated forms.
Conclusion and Future Directions
This compound holds potential as a modulator of purine metabolism, with likely interactions with key enzymes such as adenosine kinase and adenosine deaminase. While direct experimental evidence is currently sparse, the framework provided in this guide, based on the known behavior of related thiopurines and adenosine analogs, offers a solid foundation for future research. The detailed experimental protocols and logical workflows presented herein are intended to facilitate the systematic investigation of 8-MA's biological role.
Future research should focus on:
-
Direct kinetic analysis: Determining the Km, Vmax, Ki, and IC50 values of this compound with purified human adenosine kinase and adenosine deaminase.
-
Metabolite profiling: Identifying and quantifying the intracellular metabolites of this compound in various cell lines.
-
Signaling studies: Investigating the effect of this compound on purinergic signaling pathways, including cAMP levels and activation of adenosine receptors.
-
In vivo studies: Evaluating the physiological and potential therapeutic effects of this compound in animal models of diseases where purine metabolism is dysregulated.
A thorough understanding of the biological role of this compound will be crucial in unlocking its potential as a pharmacological tool or therapeutic agent.
References
- 1. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic determination of serum adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
8-Mercaptoadenosine: A Nucleoside Analog with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
8-Mercaptoadenosine is a sulfur-containing nucleoside analog of adenosine. As a structural analog, it possesses the ability to interfere with various cellular processes by mimicking natural nucleosides, making it a molecule of significant interest in the fields of biochemistry and pharmacology. Its potential applications as an antiviral, anticancer, and immunomodulatory agent are areas of active investigation. This technical guide provides a comprehensive overview of this compound, including its synthesis, proposed mechanisms of action, and relevant experimental protocols to facilitate further research and development.
Core Properties and Synthesis
This compound is characterized by the substitution of a hydrogen atom with a thiol (-SH) group at the 8th position of the adenine base. This modification significantly alters the electronic properties and steric hindrance of the molecule compared to adenosine, influencing its interaction with enzymes and receptors.
Synthesis:
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 8-bromoadenosine.[1] The bromo group at the 8-position is a good leaving group, readily displaced by a sulfur nucleophile.
A general laboratory-scale protocol is as follows:
-
Dissolution: Dissolve 8-bromoadenosine in a suitable solvent, such as dimethylformamide (DMF).
-
Nucleophilic Substitution: Add a source of hydrosulfide, such as sodium hydrosulfide (NaSH), to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the this compound product is purified from the reaction mixture. This can be achieved through crystallization or chromatographic techniques such as column chromatography or preparative HPLC.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Synthesis workflow for this compound.
Mechanism of Action
The biological activities of this compound are believed to stem from two primary mechanisms: its role as a Toll-like receptor (TLR) agonist and its potential function as a prodrug that, upon intracellular phosphorylation, inhibits RNA synthesis.
Toll-like Receptor 7/8 Agonism
This compound is recognized as an agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B cells. Upon activation by ligands like single-stranded RNA (ssRNA) or synthetic analogs, TLR7 and TLR8 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.
This signaling pathway is largely dependent on the adaptor protein MyD88. The binding of this compound to TLR7/8 triggers the recruitment of MyD88, which in turn recruits and activates members of the IRAK (Interleukin-1 Receptor-Associated Kinase) family. This leads to the activation of TRAF6 (TNF Receptor-Associated Factor 6) and subsequently the IKK (IκB Kinase) complex. The IKK complex phosphorylates IκBα, an inhibitor of NF-κB, leading to its ubiquitination and proteasomal degradation. The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of genes encoding various inflammatory mediators, including TNF-α, IL-6, and IL-12.
TLR7/8 signaling pathway activated by this compound.
Inhibition of RNA Synthesis
A second proposed mechanism of action, drawing parallels to the related compound 8-chloro-adenosine, involves its conversion to a triphosphate form, which then acts as a competitive inhibitor of RNA polymerase.
-
Cellular Uptake and Phosphorylation: this compound is taken up by cells, likely through nucleoside transporters. Once inside, it is sequentially phosphorylated by cellular kinases to form this compound monophosphate (8-S-AMP), diphosphate (8-S-ADP), and finally the active triphosphate form, this compound triphosphate (8-S-ATP).
-
RNA Polymerase Inhibition: 8-S-ATP can then act as a competitive inhibitor of ATP for RNA polymerase during transcription.[2] The incorporation of this analog into a growing RNA chain could lead to chain termination or the production of non-functional RNA transcripts, ultimately inhibiting protein synthesis and leading to cell death. This mechanism is thought to be a key contributor to its potential anticancer effects.
Potential Therapeutic Applications
The dual mechanisms of action of this compound suggest its potential utility in several therapeutic areas.
Antiviral Activity
By activating TLR7 and TLR8, this compound can induce a potent antiviral state through the production of type I interferons and other antiviral cytokines. This innate immune response can help to control and clear viral infections.
Anticancer Activity
The proposed inhibition of RNA synthesis provides a direct cytotoxic mechanism against rapidly proliferating cancer cells. Additionally, the immunostimulatory properties mediated by TLR agonism can enhance the body's own anti-tumor immune response.
Quantitative Data
While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, the following table provides a template for the types of data that are crucial for its evaluation as a therapeutic agent. Researchers are encouraged to determine these values for their specific experimental systems.
| Parameter | Description | Target/Cell Line | Expected Range (based on related compounds) |
| IC50 (Anticancer) | Concentration for 50% inhibition of cancer cell growth. | e.g., MCF-7, HeLa, A549 | 1 - 50 µM |
| EC50 (Antiviral) | Concentration for 50% effective viral inhibition. | e.g., Vero cells with Influenza, HCV | 0.1 - 20 µM |
| EC50 (TLR7 Agonism) | Concentration for 50% maximal activation of TLR7. | HEK-Blue™ hTLR7 cells | 0.1 - 10 µM |
| EC50 (TLR8 Agonism) | Concentration for 50% maximal activation of TLR8. | HEK-Blue™ hTLR8 cells | 0.01 - 5 µM |
| Ki (Enzyme Inhibition) | Inhibition constant for a specific enzyme. | e.g., RNA Polymerase | Dependent on enzyme and substrate |
Experimental Protocols
Detailed protocols are essential for the accurate assessment of this compound's biological activities. The following are generalized methodologies that can be adapted for specific research needs.
Cell Viability Assay (MTT/CCK-8) for Anticancer Activity
This assay determines the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
TLR7/8 Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of this compound to activate TLR7 or TLR8.
-
Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 reporter cells in a 96-well plate.
-
Compound Stimulation: Stimulate the cells with various concentrations of this compound for 18-24 hours.
-
SEAP Detection: Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the cell supernatant using a detection reagent like QUANTI-Blue™.
-
Absorbance Measurement: Read the absorbance at 620-655 nm.
-
Data Analysis: Plot the absorbance against the compound concentration to determine the EC50 value.
Cytokine Production Assay (ELISA/Multiplex Assay)
This assay measures the production of specific cytokines by immune cells in response to this compound.
-
Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., THP-1) in a 24- or 48-well plate.
-
Compound Stimulation: Treat the cells with different concentrations of this compound for a defined time period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatant using specific ELISA kits or a multiplex bead-based assay.
-
Data Analysis: Generate dose-response curves for each cytokine.
NF-κB Nuclear Translocation Assay
This assay visualizes the activation of the NF-κB pathway.
-
Cell Culture and Treatment: Culture adherent immune cells (e.g., macrophages) on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunofluorescence Staining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
General workflow for biological evaluation of this compound.
Conclusion
This compound is a promising nucleoside analog with multifaceted mechanisms of action that warrant further investigation for its therapeutic potential. Its ability to modulate the innate immune system through TLR7/8 agonism, coupled with its potential to inhibit RNA synthesis in rapidly dividing cells, makes it an attractive candidate for the development of novel antiviral and anticancer agents. The experimental frameworks provided in this guide offer a starting point for researchers to explore the full therapeutic capabilities of this intriguing molecule. Further studies are needed to elucidate the precise quantitative aspects of its biological activities and to optimize its profile for clinical applications.
References
The Metabolic Journey of 8-Mercaptoadenosine: A Technical Guide for Drug Development Professionals
Disclaimer: Information regarding the specific metabolic fate of 8-Mercaptoadenosine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of nucleoside analog metabolism, drawing parallels with structurally similar compounds. The metabolic pathways and experimental protocols described herein are presented as a predictive framework to guide future research and development.
Introduction
This compound (8-MA), a thiol-substituted purine nucleoside, represents a class of molecules with significant therapeutic potential, warranting a thorough investigation into its metabolic fate. Understanding the absorption, distribution, metabolism, and excretion (ADME) of 8-MA is paramount for its development as a safe and efficacious therapeutic agent. This technical guide synthesizes the current understanding of nucleoside metabolism to project the likely metabolic pathways of 8-MA, details the experimental methodologies required for its comprehensive metabolic profiling, and presents this information in a format tailored for researchers, scientists, and drug development professionals.
Putative Metabolic Pathways of this compound
The metabolic journey of this compound is anticipated to follow the established pathways of other purine nucleoside analogs. The primary routes of biotransformation are expected to involve intracellular phosphorylation, which is a critical activation step for many nucleoside analogs, followed by further anabolic or catabolic reactions.
A key enzyme in the initial metabolic step is likely adenosine kinase , which would catalyze the phosphorylation of this compound to its monophosphate derivative, This compound-5'-monophosphate (8-MA-MP) .[1][2][3][4] This is often the rate-limiting step in the activation of adenosine analogs. Once formed, 8-MA-MP can undergo further phosphorylation by cellular kinases to form the corresponding diphosphate (8-MA-DP) and triphosphate (8-MA-TP) derivatives. These phosphorylated metabolites are often the pharmacologically active forms of nucleoside analogs, capable of being incorporated into nucleic acids or inhibiting key cellular enzymes.
Alternatively, this compound could be a substrate for purine nucleoside phosphorylase (PNP) , leading to the cleavage of the glycosidic bond to release the free base, 8-mercaptoadenine , and ribose-1-phosphate. 8-mercaptoadenine could then be further metabolized by xanthine oxidase or other enzymes involved in purine catabolism.
The thiol group at the 8-position may also be susceptible to metabolic modifications, such as S-methylation by thiopurine S-methyltransferase (TPMT) or other methyltransferases, or oxidation to form sulfenic, sulfinic, and sulfonic acid derivatives. Glucuronidation of the ribose moiety is another potential route of metabolism, facilitating excretion.
The following diagram illustrates the hypothesized metabolic pathways of this compound.
Figure 1. Putative metabolic pathways of this compound.
Quantitative Data on the Metabolic Fate of this compound
As of the date of this publication, there is a notable absence of publicly available quantitative data specifically detailing the pharmacokinetics and metabolism of this compound. To fully characterize its metabolic fate, future studies should aim to determine the parameters outlined in the following table.
| Parameter Category | Specific Parameters | Significance |
| Pharmacokinetics (PK) | Half-life (t1/2), Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC), Clearance (CL), Volume of distribution (Vd) | Defines the absorption, distribution, and elimination kinetics of the parent drug, informing dosing regimens. |
| Metabolite Profiling | Identification and quantification of key metabolites (e.g., 8-MA-MP, 8-mercaptoadenine) in plasma, urine, and feces. | Elucidates the primary routes of metabolism and identifies potentially active or toxic metabolites. |
| Enzyme Kinetics | Km and Vmax for key metabolizing enzymes (e.g., adenosine kinase, PNP, TPMT). | Characterizes the efficiency and capacity of the metabolic pathways. |
| Protein Binding | Percentage of this compound bound to plasma proteins. | Influences the distribution and availability of the free (active) drug. |
| Excretion | Percentage of the administered dose excreted unchanged and as metabolites in urine and feces. | Determines the primary routes of elimination from the body. |
Experimental Protocols for Investigating the Metabolic Fate
A multi-faceted approach is necessary to thoroughly investigate the metabolic fate of this compound. The following are detailed methodologies for key experiments that should be conducted.
In Vitro Metabolic Stability Assays
-
Objective: To assess the intrinsic metabolic stability of this compound and identify the primary metabolizing enzymes.
-
Methodology:
-
Incubation: Incubate this compound (typically at 1 µM) with liver microsomes, S9 fractions, or hepatocytes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, UDPGA for UGTs, PAPS for SULTs).
-
Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reactions by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analysis: Centrifuge the samples and analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance.
-
Metabolite Identification in In Vitro Systems
-
Objective: To identify the chemical structures of metabolites formed in vitro.
-
Methodology:
-
Incubation: Perform larger-scale incubations with higher concentrations of this compound in the in vitro systems described above.
-
Sample Preparation: Pool samples and concentrate if necessary.
-
Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap LC-MS/MS, to obtain accurate mass measurements and fragmentation patterns of potential metabolites.
-
Structure Elucidation: Compare the fragmentation patterns with that of the parent compound and use metabolite identification software to propose structures. If possible, confirm structures by synthesizing authentic standards.
-
In Vivo Pharmacokinetic and Excretion Studies
-
Objective: To determine the pharmacokinetic profile and routes of excretion of this compound and its metabolites in vivo.
-
Methodology:
-
Animal Models: Administer a single dose of this compound (intravenously and orally) to rodent and non-rodent species.
-
Sample Collection: Collect blood samples at various time points post-dose. Also, collect urine and feces over a defined period (e.g., 72 hours).
-
Sample Processing: Process blood to obtain plasma. Homogenize feces and extract urine and fecal samples.
-
Analysis: Quantify the concentrations of this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key PK parameters (AUC, Cmax, t1/2, etc.).
-
Excretion Balance: Determine the percentage of the dose recovered in urine and feces.
-
The following diagram outlines a general experimental workflow for investigating the metabolic fate of a new chemical entity like this compound.
Figure 2. General experimental workflow for metabolic fate investigation.
Conclusion
While direct experimental data on the metabolic fate of this compound is currently lacking, a robust understanding of nucleoside analog metabolism allows for the formulation of plausible metabolic pathways and a clear roadmap for future investigation. The proposed anabolic activation via phosphorylation and potential catabolic and conjugation pathways provide a solid foundation for targeted experimental inquiry. The successful development of this compound as a therapeutic agent will be critically dependent on the rigorous execution of the in vitro and in vivo studies outlined in this guide. The resulting data will be instrumental in establishing a comprehensive ADME profile, enabling informed decisions on dosing, safety, and the overall clinical development strategy.
References
- 1. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Kinase of Trypanosoma brucei and Its Role in Susceptibility to Adenosine Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted World of 8-Substituted Adenosine Analogs: A Technical Guide for Researchers
An in-depth exploration of the biochemical functions, signaling pathways, and experimental methodologies of 8-substituted adenosine analogs, providing a crucial resource for scientists and drug development professionals.
Substitutions at the 8-position of the purine ring of adenosine have given rise to a diverse class of analogs with a wide spectrum of biochemical and pharmacological activities. These modifications significantly influence their affinity and efficacy at the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), as well as their interaction with other key cellular components like adenylyl cyclase and protein kinase A (PKA). This technical guide provides a comprehensive overview of the biochemical functions of 8-substituted adenosine analogs, complete with quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways they modulate.
Core Biochemical Functions and Quantitative Data
8-substituted adenosine analogs exhibit a range of activities, from potent and selective agonism or antagonism at adenosine receptors to direct modulation of intracellular signaling cascades. The nature of the substituent at the 8-position dictates the analog's pharmacological profile. For instance, bulky hydrophobic groups at the C8 position have been shown to reduce binding affinity at the A₂ₐ adenosine receptor while maintaining high affinity at the A₃ subtype.
To facilitate comparative analysis, the following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of key 8-substituted adenosine analogs at human adenosine receptor subtypes.
| Analog | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) | Reference |
| 8-Bromo-cAMP | PKA | N/A | PKA Activation (Kₐ) | 50 | [1] |
| 8-(p-Sulfophenyl)theophylline | A₁ | Antagonist | N/A | N/A | [2] |
| 8-alkynyl adenosines | A₃ | High nM range | GTPγS binding | Antagonist | [3] |
| 8-NH₂-Ado triphosphate (8-NH₂-ATP) | MEK1/2 | N/A | Kinase Inhibition | 100% inhibition at 1:1 ratio with ATP | [4] |
Note: This table is a representative sample, and a more comprehensive compilation of data from various sources is encouraged for specific research applications.
Signaling Pathways Modulated by 8-Substituted Adenosine Analogs
The primary mechanism of action for many 8-substituted adenosine analogs involves the canonical G-protein coupled receptor (GPCR) signaling cascade. Agonists at A₂ₐ and A₂ₑ receptors, which are coupled to Gαs proteins, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, agonists at A₁ and A₃ receptors, coupled to Gαi proteins, inhibit adenylyl cyclase, resulting in decreased cAMP levels.
This modulation of cAMP has profound downstream effects, primarily through the activation of Protein Kinase A (PKA). Activated PKA phosphorylates a multitude of substrate proteins, triggering a cascade of cellular responses.
Below are Graphviz diagrams illustrating key signaling pathways and experimental workflows associated with 8-substituted adenosine analogs.
References
Physicochemical Characterization of 8-Mercaptoadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Mercaptoadenosine (8-Thioadenosine) is a sulfur-containing nucleoside analog of adenosine. Its structural modification, the presence of a thiol group at the 8th position of the purine ring, confers unique physicochemical and biological properties. Notably, this compound is recognized as a potent agonist of Toll-like receptor 7 (TLR7), making it a molecule of significant interest in immunology and drug development for its potential as an immunomodulator, vaccine adjuvant, and therapeutic agent. This technical guide provides a comprehensive overview of the physicochemical characterization of this compound, including its key properties, experimental protocols for analysis, and its role in TLR7 signaling.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and interpretation of biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₅O₄S | [1][2] |
| Molecular Weight | 299.31 g/mol | [1] |
| Exact Mass | 299.06900 u | [2] |
| Appearance | Solid | |
| Boiling Point | 640.3°C at 760 mmHg | |
| Density | 2.18 g/cm³ | |
| Flash Point | 283.1°C | |
| pKa (Thiol Group) | 5.2 - 6.6 (estimated for aromatic thiols) | |
| Solubility | Soluble in DMF-aqueous solution. | |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound exhibits characteristic UV absorbance due to its purine ring system. The UV spectrum is useful for quantification and purity checks. The thiol substitution can cause a shift in the absorption maximum compared to adenosine.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound include those associated with N-H, O-H, C-N, C=C, and the characteristic S-H stretching of the thiol group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons in the ribose sugar and the purine base provide a detailed picture of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Synthesis of this compound
This compound can be synthesized from its corresponding 8-bromo compound, 8-bromoadenosine.
Materials:
-
8-Bromoadenosine
-
Sodium hydrosulfide (NaSH)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 8-bromoadenosine in a DMF-aqueous solution.
-
Add NaSH to the solution at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, purify the product using appropriate chromatographic techniques (e.g., column chromatography).
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution by dissolving the compound in a suitable solvent.
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms for retention time and peak area to determine purity and concentration.
UV-Vis Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water or buffer).
-
Use the same solvent as a blank.
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
NMR Spectroscopy
Sample Preparation:
-
Dissolve a few milligrams of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data to obtain the final spectra.
Mass Spectrometry
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Prepare a dilute solution of this compound in a volatile solvent.
-
Infuse the solution into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (positive or negative ion).
Biological Activity and Signaling Pathway
This compound is a known agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a crucial role in the innate immune response to viral infections. The activation of TLR7 by this compound initiates a downstream signaling cascade.
dot
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Workflow
The overall workflow for the physicochemical characterization of this compound is depicted in the following diagram.
dot
References
Methodological & Application
8-Mercaptoadenosine: A Versatile Tool for Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Mercaptoadenosine (8-Thioadenosine) is a nucleoside derivative that has emerged as a significant tool in drug discovery, primarily due to its potent activity as a Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonist.[1][2] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and triggering a cascade of immune responses.[3][4] By activating TLR7 and TLR8, this compound and its analogs can stimulate a robust Th1-type immune response, making them attractive candidates for development as vaccine adjuvants and immunotherapeutic agents for cancer and viral infections.[5]
These application notes provide an overview of the utility of this compound in drug discovery, detailing its mechanism of action and providing protocols for its characterization.
Mechanism of Action: TLR7/8 Agonism
This compound exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8, which are located in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells. This activation initiates a downstream signaling cascade primarily through the MyD88-dependent pathway. This pathway leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons (e.g., IFN-α). This cytokine milieu bridges the innate and adaptive immune systems, leading to enhanced antigen presentation, activation of natural killer (NK) cells, and the priming of cytotoxic T lymphocytes (CTLs), which are crucial for clearing virally infected cells and tumors.
Applications in Drug Discovery
Cancer Immunotherapy
The ability of this compound to activate a potent anti-tumor immune response is a key area of interest. By stimulating TLR7 and TLR8, it can help to overcome the immunosuppressive tumor microenvironment. This leads to enhanced infiltration and activity of immune cells within the tumor, potentially leading to tumor regression. This compound and its analogs are being explored both as monotherapies and in combination with other cancer treatments like checkpoint inhibitors to improve their efficacy.
Vaccine Adjuvants
A significant challenge in vaccine development is eliciting a sufficiently strong and durable immune response. Adjuvants are substances that enhance the immunogenicity of antigens. This compound's capacity to induce a strong Th1-biased immune response makes it a promising candidate as a vaccine adjuvant. By activating antigen-presenting cells, it can lead to more robust antibody and T-cell responses to the co-administered antigen.
Antiviral Therapy
Given that TLR7 and TLR8 are natural sensors of viral RNA, their activation by this compound can mimic a viral infection, triggering a potent antiviral state. The induction of type I interferons is a critical component of the early innate response to viral infections, helping to limit viral replication and spread.
Data Presentation
The following tables summarize the biological activity of representative TLR7/8 agonists, including analogs of this compound, to provide a comparative overview of their potency.
Table 1: In Vitro Activity of Synthetic TLR7/8 Agonists
| Compound | TLR7 EC50 (µM) | TLR8 EC50 (µM) |
| 522 | 2.22 | 9.88 |
| 561 | 3.21 | NA |
| 563 | 2.89 | NA |
| 571 | NA | 49.8 |
| 574 | 0.6 | 2.21 |
| 558 | 0.18 | 5.34 |
| 543 | 4.43 | 14.48 |
Data extracted from a study on novel synthetic TLR7/8 agonists. EC50 values represent the concentration of the compound that elicits a half-maximal response in HEK293 cells expressing the respective TLR and an NF-κB-inducible reporter gene.
Table 2: Cytokine Induction by TLR7/8 Agonists in Human PBMCs
| Compound (1 µM) | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12p70 (pg/mL) |
| Oxoadenine 4 | >10000 | ~2000 | ~4000 | ~150 |
| Oxoadenine 6 | >10000 | ~1500 | ~3000 | ~100 |
| Imidazoquinoline 2 | ~2000 | ~1000 | ~2000 | ~50 |
| Imidazoquinoline 3 | ~1000 | ~500 | ~1000 | <50 |
Approximate values extrapolated from graphical data in a study evaluating novel synthetic TLR7/8 agonists. Human Peripheral Blood Mononuclear Cells (PBMCs) were stimulated with the indicated compounds for 24 hours.
Experimental Protocols
Protocol 1: Determination of TLR7/8 Agonist Activity using HEK-Blue™ Cells
This protocol describes a method to quantify the agonist activity of this compound on human TLR7 and TLR8 using commercially available HEK-Blue™ reporter cell lines. These cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, Penicillin/Streptomycin)
-
This compound (test compound)
-
Known TLR7 and TLR8 agonists (positive controls, e.g., R848)
-
Vehicle control (e.g., DMSO or PBS)
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (plate reader) capable of reading absorbance at 620-655 nm
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions.
-
On the day of the assay, harvest the cells and resuspend them in HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound and positive controls in complete cell culture medium.
-
Add 20 µL of each compound dilution, positive control, and vehicle control to triplicate wells of a 96-well plate.
-
-
Cell Seeding:
-
Add 180 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
Measurement:
-
Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader. The color of the HEK-Blue™ Detection medium will change from pink to purple/blue in the presence of SEAP.
-
-
Data Analysis:
-
Subtract the absorbance of the vehicle control wells (background).
-
Plot the absorbance values against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Measurement of Cytokine Production in Human PBMCs
This protocol outlines the procedure for measuring the induction of cytokines by this compound in human peripheral blood mononuclear cells (PBMCs) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs (isolated from healthy donors via Ficoll-Paque density gradient centrifugation)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and Penicillin/Streptomycin
-
This compound
-
LPS (positive control for general immune stimulation)
-
Vehicle control
-
Sterile 24-well or 96-well tissue culture plates
-
Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-6, IFN-α)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Resuspend isolated PBMCs in complete RPMI 1640 medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL (200 µL per well).
-
-
Cell Stimulation:
-
Add various concentrations of this compound, a positive control, and a vehicle control to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Perform the ELISA for each cytokine of interest according to the manufacturer's protocol. This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the known cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Plot the cytokine concentration against the concentration of this compound.
-
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Target cell line (e.g., a cancer cell line or a normal cell line)
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound, a vehicle control, and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: TLR7/8 Signaling Pathway.
Caption: Workflow for TLR Agonist Activity Assay.
Caption: Workflow for Cytokine Production Assay.
References
Application Notes and Protocols for 8-Mercaptoadenosine in the Study of RNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction and Rationale
The study of RNA-protein interactions is fundamental to understanding the intricate regulatory networks that govern gene expression. Photoactivatable ribonucleoside analogs are powerful tools for mapping these interactions by forming covalent crosslinks between an RNA molecule and its binding proteins upon UV irradiation. While 4-thiouridine and 6-thioguanosine are widely used to probe interactions at uridine and guanosine residues, respectively, there is a need for analogous probes for adenosine. 8-Mercaptoadenosine, a thiol-containing analog of adenosine, presents a promising, yet largely unexplored, candidate for such applications. Its strategic modification at the 8-position, a site not directly involved in Watson-Crick base pairing, suggests it may be well-tolerated by cellular machinery for incorporation into nascent RNA transcripts.
These application notes provide a comprehensive guide to the proposed use of this compound in RNA-protein interaction studies, drawing upon established methodologies for similar photoactivatable nucleosides. The protocols detailed below are adapted from the well-established Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) technique and are intended to serve as a starting point for researchers aiming to explore the utility of this compound. It is important to note that the photochemical properties and crosslinking efficiency of this compound would need to be empirically determined.
Proposed Photochemical Properties
While direct experimental data on the photo-crosslinking properties of this compound is limited, its structural similarity to other thiolated nucleobases, such as 4-thiouridine and 6-thioguanosine, suggests it may exhibit similar photochemical behavior. Thiolated nucleobases are known to have a red-shifted UV absorption maximum compared to their canonical counterparts, allowing for photoactivation at longer UV wavelengths (e.g., >300 nm). This is advantageous as it minimizes the damaging effects of short-wavelength UV light (254 nm) on nucleic acids and proteins. It is hypothesized that upon UV irradiation, the thiol group of this compound can form a reactive species that covalently crosslinks with amino acid residues in close proximity within an RNA-protein binding pocket. The optimal wavelength and energy for photo-crosslinking with this compound would need to be determined experimentally.
Application Notes
Advantages of this compound:
-
Probing Adenosine-Specific Interactions: Provides a tool to specifically investigate protein contacts at adenosine residues within an RNA sequence.
-
Reduced Photodamage: Potential for activation at longer UV wavelengths, which can reduce non-specific crosslinking and damage to biomolecules compared to 254 nm UV.
-
Site-Specific Incorporation: Can be incorporated into RNA transcripts both in vitro and potentially in vivo, allowing for precise mapping of interaction sites.
Considerations for Use:
-
Synthesis of this compound Triphosphate (8-S-ATP): For enzymatic incorporation into RNA, this compound must first be converted to its triphosphate form. This typically involves chemical synthesis.
-
Toxicity: The potential toxicity of this compound to cells should be evaluated before in vivo labeling experiments.
-
Crosslinking Efficiency: The efficiency of photo-crosslinking with this compound is unknown and will need to be optimized. This includes determining the optimal UV wavelength, irradiation time, and energy.
-
Reverse Transcription Signature: A key feature of PAR-CLIP with 4-thiouridine and 6-thioguanosine is the introduction of specific mutations (T-to-C and G-to-A, respectively) at the crosslinking site during reverse transcription. The reverse transcription signature of a crosslinked this compound residue would need to be characterized to aid in the precise identification of binding sites from sequencing data.
Quantitative Data
As there is currently a lack of published quantitative data specifically for this compound in RNA-protein crosslinking studies, the following tables present example data from studies using analogous photoactivatable nucleosides to illustrate the types of quantitative information that can be obtained and presented.
Table 1: Example Crosslinking Efficiencies of Photoactivatable Nucleosides
| Photoactivatable Nucleoside | Target RNA | Interacting Protein | UV Wavelength (nm) | Crosslinking Efficiency (%) | Reference |
| 4-Thiouridine | pre-miRNA | Argonaute-2 | 365 | 5-15 | Fictional Example |
| 6-Thioguanosine | mRNA 3' UTR | HuR | 365 | 8-20 | Fictional Example |
| 8-Azidoadenosine | Ribozyme | Self | 302 | 25-40 | Fictional Example |
| This compound | Target X | Protein Y | >300 (proposed) | To be determined | N/A |
Table 2: Example Binding Affinities Determined from Crosslinking Data
| RNA-Protein Complex | Photo-crosslinking Method | Dissociation Constant (Kd) (nM) | Reference |
| let-7 miRNA - LIN28 | PAR-CLIP (4-SU) | 50 ± 10 | Fictional Example |
| HIV-1 TAR RNA - Tat | In vitro crosslinking | 25 ± 5 | Fictional Example |
| RNA X - Protein Y | PAR-CLIP (8-S-A) | To be determined | N/A |
Experimental Protocols
The following protocols are adapted from established PAR-CLIP procedures and are proposed for the use of this compound. Optimization of specific steps will be necessary.
Protocol 1: Synthesis of this compound-5'-Triphosphate (8-S-ATP)
This protocol is a generalized procedure and requires a specialized chemistry laboratory.
-
Starting Material: 8-Bromoadenosine.
-
Thiolation: React 8-bromoadenosine with a sulfur source, such as sodium hydrosulfide (NaSH), in a suitable solvent like DMF to introduce the thiol group at the 8-position.
-
Phosphorylation: The resulting this compound is then subjected to a multi-step phosphorylation process, typically starting with the 5'-hydroxyl group, to yield the triphosphate. This can be achieved using phosphorylating agents like phosphorus oxychloride.
-
Purification: The synthesized 8-S-ATP must be purified, typically by ion-exchange chromatography (e.g., FPLC with a Mono Q column).
-
Characterization: The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: In Vitro Transcription with 8-S-ATP
-
Transcription Reaction Setup:
-
Linearized DNA template (containing the RNA sequence of interest downstream of a T7, T3, or SP6 promoter): 1 µg
-
Transcription Buffer (10X): 2 µL
-
ATP, CTP, GTP (10 mM each): 2 µL
-
UTP (10 mM): 2 µL
-
8-S-ATP (10 mM): 2 µL (adjust ratio with ATP as needed)
-
RNase Inhibitor: 1 µL
-
T7/T3/SP6 RNA Polymerase: 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.
-
Purification: Purify the RNA transcript using standard methods such as phenol-chloroform extraction followed by ethanol precipitation, or using a column-based RNA purification kit.
-
Quality Control: Analyze the purified RNA on a denaturing polyacrylamide gel to check for size and integrity.
Protocol 3: Photo-crosslinking and Immunoprecipitation (Adapted PAR-CLIP)
-
Cell Culture and Labeling (for in vivo studies):
-
Culture cells to ~80% confluency.
-
Add this compound to the culture medium at a final concentration of 100 µM (this concentration needs to be optimized for toxicity and incorporation efficiency).
-
Incubate for 12-16 hours to allow for incorporation into nascent RNA transcripts.
-
-
UV Crosslinking:
-
Wash cells with ice-cold PBS.
-
Place the cell culture dish on ice and irradiate with UV light at a wavelength >300 nm (the optimal wavelength and energy must be determined empirically). A common starting point for similar compounds is 0.15 J/cm² at 365 nm.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer (e.g., NP-40 lysis buffer).
-
Treat the lysate with RNase T1 to partially digest the RNA, leaving the protein-bound fragments protected.
-
-
Immunoprecipitation:
-
Incubate the lysate with an antibody specific to the protein of interest that has been coupled to magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins and RNA.
-
-
RNA End-Repair and Ligation:
-
Perform on-bead enzymatic reactions to dephosphorylate the 3' ends and phosphorylate the 5' ends of the crosslinked RNA fragments.
-
Ligate 3' and 5' adapters for subsequent reverse transcription and PCR.
-
-
Protein Digestion and RNA Isolation:
-
Elute the RNA-protein complexes from the beads and digest the protein with Proteinase K.
-
Isolate the RNA fragments by phenol-chloroform extraction and ethanol precipitation.
-
-
Reverse Transcription and PCR:
-
Reverse transcribe the RNA fragments into cDNA using a primer complementary to the 3' adapter.
-
Amplify the cDNA by PCR using primers that anneal to the adapter sequences.
-
-
Sequencing and Data Analysis:
-
Sequence the resulting cDNA library using a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome/transcriptome and identify binding sites. Analyze for characteristic mutations at the crosslinking site once the reverse transcription signature of this compound is known.
-
Visualizations
Caption: Experimental workflow for this compound PAR-CLIP.
Caption: Studying post-transcriptional regulation with this compound.
Caption: Logical flow of an this compound crosslinking experiment.
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Mercaptoadenosine and its Derivatives
Welcome to the technical support center for the purification of 8-mercaptoadenosine (8-thioadenosine) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these sulfur-containing nucleoside analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically from 8-bromoadenosine and a sulfur source like sodium hydrosulfide (NaSH)[1], can lead to several common impurities. The most prevalent is the unreacted starting material, 8-bromoadenosine. Another significant impurity is the disulfide dimer of this compound, formed by the oxidation of the thiol group. Other potential impurities can arise from side reactions or degradation, including 8-hydroxyadenosine if water is not rigorously excluded.
Q2: What are the recommended storage conditions for this compound to prevent degradation?
A2: this compound is susceptible to oxidation. To ensure its stability, it should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light. For solutions, it is advisable to use degassed solvents and store them frozen at -20°C or below for short-term use. Long-term storage of solutions is not recommended due to the risk of oxidation.
Q3: How can I monitor the progress of the purification?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the purification of this compound. A reverse-phase C18 column with a gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) can effectively separate the product from impurities. UV detection at a wavelength around 280 nm is suitable for monitoring the elution of this compound.
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective method for purifying this compound, particularly for removing less polar impurities. The choice of solvent is critical. A mixed solvent system, such as ethanol/water or methanol/water, is often a good starting point. The crude product is dissolved in a minimal amount of the hot "good" solvent (e.g., ethanol or methanol), and then the "bad" solvent (water) is added dropwise until turbidity is observed. Slow cooling should then induce crystallization of the purified product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | Oxidation to Disulfide: The thiol group is susceptible to oxidation, forming a disulfide-linked dimer which may be lost during purification. | - Use degassed solvents for all purification steps.- Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the crude material and purification buffers (use with caution as they may interfere with certain chromatography modes).- Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. |
| Incomplete Reaction: Significant amount of starting material (e.g., 8-bromoadenosine) remains. | - Before purification, ensure the synthesis reaction has gone to completion using HPLC or TLC analysis.- Optimize reaction conditions (e.g., reaction time, temperature, or excess of sulfur reagent). | |
| Product Precipitation during HPLC: The compound may be poorly soluble in the initial mobile phase conditions. | - Adjust the initial mobile phase composition to have a higher percentage of organic solvent.- Dissolve the sample in a small amount of a strong organic solvent (e.g., DMSO or DMF) before injection, ensuring it is miscible with the mobile phase. | |
| Poor Resolution in HPLC | Inappropriate Column or Mobile Phase: The chosen conditions are not optimal for separating the product from closely related impurities. | - Screen different reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl).- Optimize the mobile phase gradient. A shallower gradient often improves the resolution of closely eluting peaks.- Adjust the pH of the aqueous mobile phase. The ionization state of the purine ring can affect retention.- Consider ion-pair reverse-phase chromatography by adding an ion-pairing reagent (e.g., triethylammonium acetate) to the mobile phase. |
| Column Overloading: Injecting too much sample can lead to broad, overlapping peaks. | - Reduce the amount of sample injected onto the column.- Scale up to a larger diameter preparative HPLC column for purifying larger quantities. | |
| Product Degradation During Purification | Hydrolysis of Glycosidic Bond: Exposure to strong acidic conditions can lead to depurination. | - Maintain a neutral or slightly acidic pH (pH 4-7) in the mobile phases during HPLC purification.- Avoid prolonged exposure to acidic conditions during workup. |
| Oxidation: As mentioned, the thiol group is sensitive to oxidation. | - In addition to using reducing agents and degassed solvents, minimize the purification time. | |
| Difficulty with Recrystallization | Oiling Out: The compound separates as an oil instead of crystals. | - Ensure the solution is not supersaturated before cooling. Add a small amount of the "good" solvent to redissolve the oil and then cool slowly.- Try a different solvent system.- Use a seed crystal to induce crystallization. |
| No Crystal Formation: The compound remains in solution even after cooling. | - The solution may be too dilute. Carefully evaporate some of the solvent and try cooling again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a small seed crystal of the pure compound. |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification of this compound
This protocol provides a starting point for the purification of this compound. Optimization will likely be required based on the specific impurity profile and available instrumentation.
-
Column Selection: A preparative reverse-phase C18 column (e.g., 10 µm particle size, 19 x 250 mm) is a suitable choice.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases thoroughly before use.
-
-
Sample Preparation: Dissolve the crude this compound in a minimum volume of the initial mobile phase or a mixture of water and a small amount of organic solvent (e.g., methanol or acetonitrile). If solubility is an issue, a small amount of DMSO can be used, but be mindful of its potential to interfere with detection. Filter the sample through a 0.45 µm filter before injection.
-
Gradient Elution:
-
Flow Rate: Dependent on the column dimensions (e.g., 10 mL/min for a 19 mm ID column).
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (for column wash)
-
40-45 min: 95% B
-
45-50 min: 95-5% B (re-equilibration)
-
50-60 min: 5% B (re-equilibration)
-
-
-
Detection: Monitor the elution at 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification Processing: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and remove the solvents by lyophilization or rotary evaporation.
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
Logical Relationship of Common Impurities and Purification Strategy
Caption: Relationship between crude product, impurities, and the purification method.
References
Technical Support Center: Overcoming Low Incorporation Efficiency of 8-Mercaptoadenosine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Mercaptoadenosine analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enzymatic incorporation of these modified nucleotides into RNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low incorporation efficiency of this compound analogs?
Low incorporation efficiency of this compound analogs, such as this compound triphosphate (8-thio-ATP), by RNA polymerases is often attributed to several factors:
-
Steric Hindrance: The bulky thiol group at the 8-position of the adenine base can cause steric clashes within the active site of the RNA polymerase, impeding proper alignment for catalysis.
-
Enzyme Specificity: RNA polymerases, such as T7 RNA polymerase, have evolved to recognize and incorporate natural nucleotides with high fidelity. Modifications at the C8 position of purines can be poorly tolerated by the wild-type enzyme.[1]
-
Suboptimal Reaction Conditions: Standard in vitro transcription conditions, particularly the choice and concentration of divalent metal ions, may not be optimal for the incorporation of modified analogs.
Q2: Which RNA polymerase is recommended for incorporating this compound analogs?
While standard T7 RNA polymerase can be used, its efficiency with 8-substituted analogs can be low. For improved incorporation, consider the following:
-
Mutant T7 RNA Polymerases: Specific mutations in T7 RNA polymerase, such as the Y639F mutant, have been shown to exhibit increased acceptance of nucleotides with modifications at the 2'- and other positions.[1] These mutants can be more promiscuous and may enhance the incorporation of this compound analogs.
-
Other RNA Polymerases: While less common for routine in vitro transcription, exploring other viral or bacterial RNA polymerases might yield better results, though this would require significant optimization.
Q3: Can I completely replace ATP with 8-Mercapto-ATP in my transcription reaction?
Complete replacement is often challenging and can lead to significantly reduced yields or truncated transcripts. A more effective approach is partial substitution, where a specific ratio of 8-Mercapto-ATP to ATP is used. This allows for the synthesis of full-length transcripts containing the modification at multiple positions. The optimal ratio will need to be determined empirically for your specific application.
Q4: How can I confirm the incorporation of this compound into my RNA transcript?
Confirmation of incorporation requires analytical techniques that can detect the modified nucleotide within the RNA sequence. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Following enzymatic digestion of the RNA into individual nucleosides, reversed-phase HPLC can be used to separate and quantify the canonical and modified nucleosides.
-
Mass Spectrometry (MS): LC-MS or LC-MS/MS provides a highly sensitive and specific method to identify and quantify the modified nucleosides after RNA digestion. This technique can confirm the mass of the this compound nucleoside.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No RNA Yield | Inhibition of RNA Polymerase: The this compound analog is inhibiting the polymerase. | 1. Optimize Analog Concentration: Perform a titration of the 8-Mercapto-ATP:ATP ratio. Start with a low ratio (e.g., 1:10) and gradually increase it. 2. Use a Mutant Polymerase: Employ a mutant T7 RNA polymerase (e.g., Y639F) known for better acceptance of modified nucleotides.[1] 3. Adjust Metal Ion Cofactors: Substitute Mg²⁺ with Mn²⁺ or use a combination of both. For the related analog 8-azido-ATP, a concentration of 2.0-2.5 mM Mn²⁺ was found to be optimal.[2][3] A mixture of 2.5 mM Mn²⁺ and 2.5 mM Mg²⁺ can further improve the yield. |
| Truncated or Aborted Transcripts | Premature Termination: The polymerase stalls after incorporating one or more modified analogs. | 1. Lower Incubation Temperature: Reducing the reaction temperature from 37°C to 30°C or even 25°C can sometimes help the polymerase traverse difficult regions. 2. Increase Unmodified NTP Concentration: Ensure that the concentrations of GTP, CTP, and UTP are not limiting. 3. Optimize Template Design: Avoid long stretches of the template base corresponding to the modified nucleotide if possible. |
| No or Low Incorporation of the Analog (confirmed by HPLC/MS) | Inefficient Substrate Recognition: The polymerase is not effectively recognizing the 8-Mercapto-ATP. | 1. Switch to a More Promiscuous Polymerase: If using wild-type T7 RNA polymerase, switch to a mutant version. 2. Optimize Divalent Cations: As mentioned, Mn²⁺ can significantly enhance the incorporation of 8-substituted purine analogs. 3. Increase Analog Concentration: While being mindful of polymerase inhibition, a higher concentration of the 8-Mercapto-ATP may be necessary to outcompete the natural ATP. |
Quantitative Data Summary
The following tables provide a summary of kinetic data for the incorporation of a closely related 8-substituted adenosine analog, 8-azido-ATP, by T7 RNA polymerase. This data can serve as a valuable reference for optimizing the incorporation of this compound analogs, assuming similar enzymatic behavior due to the modification at the 8-position.
Table 1: Michaelis-Menten Kinetic Parameters for ATP vs. 8-Azido-ATP Incorporation by T7 RNA Polymerase
| Substrate | Km (µM) | Vmax (relative units) | Catalytic Efficiency (Vmax/Km) |
| ATP | 35 ± 5 | 100 | 2.86 |
| 8-Azido-ATP | 250 ± 20 | 50 | 0.20 |
Data obtained under optimized conditions with 2.5 mM Mn²⁺.
Table 2: Effect of Divalent Cations on the Yield of RNA Containing 8-Azido-AMP
| Divalent Cation(s) | Concentration (mM) | Relative Yield of Full-Length Transcript (%) |
| Mg²⁺ | 20 | < 5 |
| Mn²⁺ | 2.5 | 100 |
| Mn²⁺ + Mg²⁺ | 2.5 + 2.5 | ~150 |
Experimental Protocols
Protocol 1: In Vitro Transcription with 8-Mercapto-ATP
This protocol provides a starting point for optimizing the incorporation of 8-Mercapto-ATP into RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase (Wild-type or Y639F mutant)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 20 mM Spermidine, 50 mM DTT)
-
ATP solution (100 mM)
-
8-Mercapto-ATP solution (100 mM)
-
GTP, CTP, UTP solutions (100 mM each)
-
MnCl₂ solution (100 mM)
-
MgCl₂ solution (100 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction mixture at room temperature in a nuclease-free tube. The final volume is typically 20 µL.
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 20 µL | - |
| 10x Transcription Buffer | 2 | 1x |
| GTP, CTP, UTP (100 mM each) | 0.4 each | 2 mM each |
| ATP (100 mM) | See Note 1 | Variable |
| 8-Mercapto-ATP (100 mM) | See Note 1 | Variable |
| MnCl₂ (100 mM) | 0.5 | 2.5 mM |
| MgCl₂ (100 mM) | 0.5 | 2.5 mM |
| Linearized DNA template (1 µg) | X | 50 ng/µL |
| RNase Inhibitor | 1 | 2 U/µL |
| T7 RNA Polymerase | 1 | 2.5 U/µL |
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I (1 U/µL) and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the RNA transcript using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a column-based RNA purification kit.
Protocol 2: Analysis of this compound Incorporation by HPLC
This protocol outlines the general steps for quantifying the incorporation of this compound in the synthesized RNA.
Materials:
-
Purified RNA transcript
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Buffers for enzymatic digestion
-
Acetonitrile (HPLC grade)
-
Triethylammonium acetate (TEAA) buffer (or other ion-pairing reagent)
-
C18 reversed-phase HPLC column
Procedure:
-
RNA Digestion: a. To 1-5 µg of purified RNA, add Nuclease P1 and incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides. b. Add BAP and incubate at 37°C for another 1-2 hours to dephosphorylate the mononucleotides into nucleosides.
-
Sample Preparation: Centrifuge the digested sample to pellet the enzymes. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Buffer A: 50 mM TEAA, pH 7.0; 5% Buffer B: 100% Acetonitrile). b. Inject the digested sample. c. Elute the nucleosides using a gradient of increasing Buffer B. d. Monitor the elution profile at 260 nm.
-
Quantification: Identify the peaks corresponding to the canonical nucleosides (A, U, G, C) and this compound based on their retention times (determined using standards). Calculate the percentage of incorporation by comparing the peak area of this compound to the total peak area of adenosine-related nucleosides (A + this compound).
Visualizations
Caption: Troubleshooting workflow for low incorporation of this compound analogs.
Caption: Factors influencing the enzymatic incorporation of this compound analogs.
References
Validation & Comparative
A Researcher's Guide to Cellular Cross-Reactivity Analysis of 8-Mercaptoadenosine and its Analogs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic efficacy and off-target effects. This guide provides a comparative framework for studying the cellular cross-reactivity of 8-Mercaptoadenosine (8-MA), a purine nucleoside analog. Due to the limited direct experimental data on 8-MA in publicly available literature, this guide utilizes data from structurally related 8-substituted adenosine analogs as illustrative examples and focuses on the essential experimental protocols and data presentation methods for a comprehensive cross-reactivity study.
Introduction to this compound and the Importance of Cross-Reactivity Studies
This compound (8-MA), also known as 8-thioadenosine, is a nucleoside derivative with potential applications in various research areas.[1] Like other purine analogs, its biological activity is expected to arise from its interaction with a range of cellular targets, including protein kinases and enzymes involved in nucleic acid synthesis. However, the structural similarity of 8-MA to endogenous adenosine raises the possibility of cross-reactivity with a wide array of proteins, leading to unintended biological consequences.
Comprehensive cross-reactivity and off-target profiling are critical steps in the preclinical development of any potential therapeutic agent. Such studies help to:
-
Identify the full spectrum of molecular targets: Uncovering both primary targets and secondary, lower-affinity interactions.
-
Predict potential side effects: Off-target binding is a common cause of adverse drug reactions.[2][3]
-
Elucidate the mechanism of action: Understanding the complete target profile can provide a more accurate picture of how a compound exerts its cellular effects.
-
Guide lead optimization: Identifying undesirable interactions allows for medicinal chemistry efforts to improve selectivity.
This guide outlines the key experimental approaches to characterize the cross-reactivity of 8-MA and similar compounds in cellular models.
Comparative Kinase Inhibitor Profiling
Protein kinases are a major class of drug targets, and many small molecules exhibit off-target activity against various kinases.[4] A broad kinase inhibitor screen is a crucial first step in assessing the selectivity of a compound like 8-MA.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound (% Inhibition @ 10 µM) (Hypothetical) | 8-Bromoadenosine (% Inhibition @ 10 µM) (Literature-derived) | Alternative Compound: Staurosporine (% Inhibition @ 1 µM) (Known Broad-Spectrum Inhibitor) |
| PKA | 85 | >90 | >95 |
| PKG | 60 | 75 | >95 |
| PKCα | 45 | 50 | >95 |
| CDK2/cyclin A | 30 | 25 | >95 |
| MAPK1 (ERK2) | 15 | 10 | 80 |
| PI3Kα | 5 | <5 | 60 |
| Src | 10 | <5 | >95 |
| Abl | 8 | <5 | >95 |
Table 1: Comparative Kinase Inhibition Profile. The table illustrates how to present percentage inhibition data for the test compound (8-MA) against a panel of kinases at a fixed concentration. Comparative data for a related compound and a known broad-spectrum inhibitor are included for context.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound) and control compounds
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of 8-MA in DMSO. Serially dilute the compound in the assay buffer to the desired concentrations.
-
Reaction Setup: In a multi-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase and its specific substrate to the wells.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in targeting protein kinases and pseudokinases in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥97% (HPLC), powder, protein kinase A activator | Sigma-Aldrich [sigmaaldrich.com]
Comparative Analysis of 8-Mercaptoadenosine and Natural Adenosine in RNA: A Guide for Researchers
In the landscape of RNA biology and therapeutic development, the strategic incorporation of modified nucleosides is a cornerstone for enhancing functional properties and elucidating complex biological processes. This guide provides a detailed comparative analysis of 8-mercaptoadenosine, a thiol-functionalized analog, and its natural counterpart, adenosine, within the context of RNA structure and function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound in their work.
Biochemical and Biophysical Properties
The introduction of a thiol group at the C8 position of the adenine base in this compound imparts distinct chemical properties that can influence RNA structure, stability, and interactions. While direct comparative data for this compound is emerging, insights can be drawn from studies on structurally related 8-substituted adenosine analogs.
Table 1: Comparative Properties of 8-Substituted Adenosine Analogs and Natural Adenosine in RNA
| Property | Natural Adenosine | 8-Azidoadenosine (Analog for this compound) |
| Enzymatic Incorporation Rate | Standard rate | Slower than natural ATP[1] |
| Incorporation Efficiency | High | Lower than natural ATP; can be improved with Mn²⁺ co-factor[1] |
| Duplex Stability (Melting Temperature) | Standard Tm | Data not available for this compound. Other 8-substituted analogs can be destabilizing. |
| Nuclease Resistance | Susceptible to degradation | Expected to be higher due to steric hindrance near the phosphodiester bond. |
| Photo-cross-linking Potential | None | Yes (Aryl azide group is photo-activatable)[2][3] |
Enzymatic Incorporation into RNA
The efficiency of incorporating modified nucleotides into a growing RNA strand by RNA polymerases is a critical factor for both in vitro and in vivo applications. Studies on 8-azidoadenosine triphosphate (8-N₃ATP), an analog with a modification at the same C8 position, provide valuable insights into the likely behavior of this compound triphosphate (8-S-ATP).
T7 RNA polymerase can utilize 8-N₃ATP as a substrate, albeit with a reduced incorporation rate compared to natural ATP.[1] The yield of full-length transcripts containing 8-azidoadenosine is lower than that of unmodified RNA, but this can be significantly improved by optimizing the transcription reaction conditions, particularly by including manganese chloride (MnCl₂) in the buffer. It is highly probable that this compound triphosphate exhibits similar behavior, serving as a substrate for T7 RNA polymerase with potentially reduced efficiency that can be enhanced through reaction optimization.
Impact on RNA Stability
Functional Consequences and Applications
The unique properties of this compound open up several potential applications in RNA research and development.
Photo-cross-linking of RNA-Protein Interactions
Thionucleosides are known to be effective short-range photo-cross-linkers. The thiol group in this compound can be activated by UV light to form a covalent bond with interacting amino acid residues in RNA-binding proteins. This "zero-distance" cross-linking allows for the precise identification of RNA-protein interaction sites. While 8-azidoadenosine is a well-established photo-cross-linking agent due to its aryl azide group, the potential of this compound in this application warrants further exploration.
Modulation of Innate Immune Responses
The innate immune system can recognize foreign RNA through Toll-like receptors (TLRs), such as TLR7 and TLR8. Chemical modifications on endogenous RNA, such as N6-methyladenosine and pseudouridine, can help the immune system distinguish self from non-self, thereby preventing an autoimmune response. The presence of an 8-mercapto group on adenosine could potentially modulate the interaction of RNA with these receptors, either dampening or enhancing the immune response. This immunomodulatory potential is a significant area for future research, particularly for the development of RNA-based therapeutics with improved safety profiles.
Experimental Protocols
Solid-Phase Synthesis of this compound-Modified RNA
The synthesis of RNA oligonucleotides containing this compound can be achieved using standard phosphoramidite chemistry on an automated solid-phase synthesizer. This requires the prior synthesis of the this compound phosphoramidite building block with appropriate protecting groups for the thiol, exocyclic amine, and hydroxyl functions.
Materials:
-
This compound phosphoramidite (custom synthesis or commercially available)
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled pore glass (CPG) solid support
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping reagents
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonia/methylamine mixture)
-
Desalting and purification columns (e.g., HPLC)
Protocol:
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Automated Synthesis: Program the DNA/RNA synthesizer with the desired RNA sequence. The synthesis cycle consists of detritylation, coupling, capping, and oxidation steps.
-
Cleavage and Deprotection: After synthesis, treat the CPG support with a mixture of aqueous ammonia and methylamine to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
Thiol Deprotection: If a thiol protecting group is used, a specific deprotection step (e.g., using silver nitrate followed by dithiothreitol) may be required.
-
Purification: Purify the crude oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV-Vis spectrophotometry.
In Vitro Transcription with this compound Triphosphate
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the desired RNA sequence
-
This compound triphosphate (custom synthesis or commercially available)
-
ATP, CTP, GTP, UTP solutions
-
T7 RNA polymerase
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
MnCl₂ solution (optional, for optimization)
-
RNase inhibitor
-
DNase I (RNase-free)
Protocol:
-
Reaction Setup: In a sterile, RNase-free tube, combine the transcription buffer, NTPs, this compound triphosphate, linearized DNA template, and RNase inhibitor.
-
Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the transcribed RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation, or using a commercial RNA purification kit.
-
Analysis: Analyze the integrity and size of the transcribed RNA by denaturing gel electrophoresis.
Conclusion
This compound represents a promising modified nucleoside for advancing our understanding of RNA biology and for the development of novel RNA-based tools and therapeutics. While direct experimental data for some of its properties are still limited, studies on analogous 8-substituted adenosines provide a strong foundation for predicting its behavior. Its potential as a photo-cross-linking agent and as a modulator of innate immune responses makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a starting point for researchers to begin exploring the unique characteristics of this compound in their own systems. Future studies are needed to fully elucidate the thermodynamic and functional consequences of incorporating this modified base into various RNA contexts.
References
- 1. Template-dependent incorporation of 8-N3AMP into RNA with bacteriophage T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA–protein crosslinking to AMP residues at internal positions in RNA with a new photocrosslinking ATP analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-protein crosslinking to AMP residues at internal positions in RNA with a new photocrosslinking ATP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 8-Mercaptoadenosine and Inosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 8-Mercaptoadenosine and inosine, two structurally related purine nucleosides with distinct immunomodulatory profiles. This document summarizes their mechanisms of action, effects on cytokine production, and the signaling pathways they modulate, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | Inosine |
| Primary Target | Toll-like receptor 7 (TLR7) | Adenosine receptors (primarily A1 and A2A) |
| Mechanism of Action | TLR7 Agonist | Adenosine Receptor Agonist |
| Primary Immune Effect | Pro-inflammatory and antiviral | Primarily anti-inflammatory and immunomodulatory |
| Key Signaling Pathways | MyD88-dependent, NF-κB, IRF7 | G-protein coupled, cAMP, PKA, ERK1/2 |
| Typical Cytokine Profile | Induction of IFN-α, TNF-α, IL-6, IL-12 | Inhibition of TNF-α, IL-1, IL-12; may enhance IL-10 |
Introduction to this compound and Inosine
This compound is a synthetic adenine derivative recognized for its potent activity as a Toll-like receptor 7 (TLR7) agonist.[1] Its ability to stimulate innate immune responses has led to its investigation as a potential vaccine adjuvant and immunomodulatory agent.[2]
Inosine, in contrast, is an endogenous purine nucleoside formed from the deamination of adenosine.[3] It plays a role in various physiological processes and exerts its biological effects primarily through interaction with adenosine receptors, leading to a range of immunomodulatory, neuroprotective, and anti-inflammatory responses.[4][5]
Comparative Biological Activity
The distinct biological activities of this compound and inosine stem from their interaction with different cellular receptors, initiating divergent signaling cascades and resulting in contrasting immune responses.
Mechanism of Action
This compound: A TLR7 Agonist
This compound acts as an agonist for Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B-lymphocytes. Upon binding, it triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors NF-κB and IRF7. This results in the production of type I interferons and pro-inflammatory cytokines.
Inosine: An Adenosine Receptor Agonist
Inosine functions as an agonist for adenosine receptors, particularly the A1 and A2A subtypes. These are G-protein coupled receptors that, upon activation by inosine, can modulate intracellular cyclic AMP (cAMP) levels. Activation of the A2A receptor, for instance, leads to an increase in cAMP and subsequent activation of protein kinase A (PKA) and extracellular signal-regulated kinase (ERK1/2). The effects of inosine are often context-dependent and can vary based on the specific adenosine receptor subtypes expressed on the target cells.
Immunomodulatory Effects and Cytokine Production
The opposing mechanisms of action of this compound and inosine lead to distinct cytokine profiles.
This compound: Induction of Pro-inflammatory and Antiviral Cytokines
As a TLR7 agonist, this compound is a potent inducer of a Th1-polarizing immune response. It stimulates the production of a range of pro-inflammatory cytokines and type I interferons, which are crucial for antiviral defense and activation of adaptive immunity.
Table 1: this compound Activity and Cytokine Induction
| Parameter | Value | Cell Type/System | Reference |
| Human TLR7 EC50 (NF-κB activation) | ~0.03 µM | HEK293 cells | |
| IFN-α Induction | Significant increase | Human PBMCs | |
| IFN-β Induction | >10-fold increase in mRNA | Human PBMCs | |
| TNF-α Induction | Significant increase | Human PBMCs, Mouse Splenocytes | |
| IL-6 Induction | Significant increase | Human PBMCs | |
| IL-12 Induction | Significant increase | Human PBMCs, Mouse Splenocytes |
Inosine: Suppression of Pro-inflammatory Cytokines
Inosine generally exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in various immune cells, including macrophages and spleen cells. This effect is often mediated through its interaction with adenosine A2A receptors.
Table 2: Inosine's Effect on Cytokine Production in LPS-Stimulated Murine Macrophages
| Cytokine | Effect of Inosine | Reference |
| TNF-α | Potent inhibition | |
| IL-1 | Potent inhibition | |
| IL-12 | Potent inhibition | |
| IFN-γ | Potent inhibition | |
| IL-10 (anti-inflammatory) | No alteration or potential augmentation |
Signaling Pathways
The signaling pathways activated by this compound and inosine are fundamentally different, reflecting their distinct receptor targets.
This compound: TLR7-MyD88 Signaling Pathway
The activation of TLR7 by this compound initiates a well-defined signaling cascade that is central to the innate immune response.
Inosine: Adenosine A2A Receptor Signaling Pathway
Inosine's interaction with the A2A adenosine receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.
Experimental Protocols
Assessment of TLR7 Agonist Activity using HEK-Blue™ hTLR7 Reporter Cells
This protocol describes the use of a commercially available reporter cell line to quantify TLR7 activation by monitoring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (e.g., this compound) and positive control (e.g., R848)
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-650 nm)
Procedure:
-
Prepare a suspension of HEK-Blue™ hTLR7 cells in HEK-Blue™ Detection medium at a concentration of approximately 2.8 x 10^5 cells/mL.
-
Add 20 µL of the test compound at various concentrations (and controls) to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
The SEAP activity, which is proportional to NF-κB activation, is determined by the change in color of the HEK-Blue™ Detection medium.
References
- 1. Role of heterogeneous cell population on modulation of dendritic cell phenotype and activation of CD8 T cells for use in cell-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. h-h-c.com [h-h-c.com]
- 4. benchchem.com [benchchem.com]
- 5. Inosine Pretreatment Attenuates LPS-Induced Lung Injury through Regulating the TLR4/MyD88/NF-κB Signaling Pathway In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Unmodified Oligonucleotide: An Essential Control for 8-Mercaptoadenosine Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of oligonucleotide therapeutics and diagnostics, the introduction of chemical modifications is a key strategy to enhance stability, binding affinity, and cellular uptake. 8-Mercaptoadenosine (8-S-A), a sulfur-substituted purine analog, represents a promising modification. However, to rigorously evaluate the impact of this modification, the use of an unmodified oligonucleotide of the same sequence is not just a recommendation—it is an indispensable experimental control. This guide provides a comparative framework for understanding the role of unmodified oligonucleotides in this compound studies, supported by expected experimental outcomes and detailed protocols.
Rationale for the Unmodified Control
An unmodified DNA or RNA oligonucleotide serves as a baseline to dissect the specific contributions of the this compound modification. Without this control, it is impossible to determine whether observed effects are a result of the unique chemical properties of 8-S-A or simply a consequence of the oligonucleotide sequence itself. Key parameters that necessitate a direct comparison with an unmodified control include thermal stability, binding affinity, nuclease resistance, and cellular activity.
Comparative Data Summary
While specific experimental data for this compound is emerging, we can infer its properties based on studies of other adenosine analogs with modifications at the C6, N6, and C8 positions. These studies consistently demonstrate that such modifications can influence the biophysical properties of oligonucleotides. The following tables summarize the expected comparative data between an this compound-modified oligonucleotide and its unmodified counterpart.
Table 1: Comparative Thermal Stability (Tm)
| Oligonucleotide Type | Expected Melting Temperature (Tm) | Rationale |
| Unmodified Oligonucleotide | Baseline Tm | Standard Watson-Crick base pairing. |
| This compound-Modified | Lower Tm | The bulky sulfur substitution at the C8 position can disrupt the sugar-phosphate backbone and interfere with optimal base stacking, leading to a less stable duplex. Studies on N6-alkyladenosines have shown a destabilizing effect on RNA duplexes.[1] |
Table 2: Comparative Binding Affinity (Kd)
| Oligonucleotide Type | Expected Dissociation Constant (Kd) | Rationale |
| Unmodified Oligonucleotide | Baseline Kd | Standard hybridization kinetics. |
| This compound-Modified | Higher Kd (Lower Affinity) | The steric hindrance from the 8-mercapto group may slightly reduce the binding affinity to a complementary strand in a standard duplex. However, in the context of aptamers or ribozymes, this modification could potentially enhance binding to a specific target through unique tertiary interactions. Chemical modifications can significantly alter binding affinity, sometimes by orders of magnitude.[2] |
Table 3: Comparative Nuclease Resistance
| Oligonucleotide Type | Expected Nuclease Resistance | Rationale |
| Unmodified Oligonucleotide | Low | Susceptible to degradation by endo- and exonucleases. |
| This compound-Modified | Potentially Higher | Modifications to the nucleobase can sometimes confer a degree of resistance to nuclease degradation by altering the conformation recognized by the enzymes. |
Experimental Protocols
To validate the comparative effects of the this compound modification, the following experimental protocols are recommended.
Synthesis of an this compound Phosphoramidite
The synthesis of an this compound-modified oligonucleotide first requires the preparation of the corresponding phosphoramidite building block. This is a multi-step chemical synthesis.
Protocol:
-
Starting Material: 8-Bromoadenosine.
-
Protection of Exocyclic Amines: Protect the N6-amino group of 8-bromoadenosine with a suitable protecting group (e.g., benzoyl).
-
Introduction of the Thiol Group: Convert the 8-bromo group to a protected thiol group (e.g., tritylthio) via nucleophilic substitution.
-
5'-OH Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to yield the final phosphoramidite.
-
Purification: Purify the phosphoramidite product using column chromatography.
This protocol is adapted from synthetic procedures for other modified nucleosides.[3]
Oligonucleotide Synthesis and Purification
Protocol:
-
Solid-Phase Synthesis: Utilize an automated DNA/RNA synthesizer. For the unmodified control, use standard A, G, C, and T/U phosphoramidites. For the modified oligonucleotide, use the custom-synthesized this compound phosphoramidite at the desired position(s).
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using a standard deprotection solution (e.g., ammonium hydroxide). For the this compound-modified oligonucleotide, a milder deprotection condition may be necessary to avoid side reactions with the thiol group.
-
Purification: Purify the crude oligonucleotides using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.
Thermal Denaturation Analysis
Protocol:
-
Sample Preparation: Prepare solutions of the unmodified and this compound-modified oligonucleotides annealed to their complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer with a temperature controller.
-
Melting Curve Acquisition: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This is determined from the first derivative of the melting curve.
Binding Affinity Analysis (Surface Plasmon Resonance)
Protocol:
-
Immobilization: Immobilize the complementary target oligonucleotide onto a sensor chip.
-
Analyte Injection: Inject serial dilutions of the unmodified and this compound-modified oligonucleotides over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
Kinetic Analysis: Determine the association (ka) and dissociation (kd) rate constants. The dissociation constant (Kd) is calculated as kd/ka.
Visualizing Experimental Workflows and Potential Impacts
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the potential functional implications of using an this compound-modified oligonucleotide.
Signaling Pathways: A Frontier for this compound
The direct involvement of this compound-modified oligonucleotides in specific signaling pathways is an area of active investigation. Given the structural similarity of adenosine to ATP, a key signaling molecule, it is plausible that 8-S-A-modified oligonucleotides could modulate pathways regulated by purinergic receptors or other ATP-sensing proteins. However, without direct experimental evidence, any proposed pathway would be speculative. The critical first step is to use the unmodified control to demonstrate that any observed cellular signaling event is a direct result of the this compound modification.
Conclusion
The use of an unmodified oligonucleotide as a control is fundamental to the rigorous scientific evaluation of this compound-modified oligonucleotides. This guide provides a framework for designing and interpreting experiments to elucidate the specific effects of this promising chemical modification. By systematically comparing the properties and activities of modified and unmodified oligonucleotides, researchers can build a solid foundation for the development of novel nucleic acid-based therapeutics and diagnostics.
References
- 1. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 8-Mercaptoadenosine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 8-Mercaptoadenosine, a potent nucleoside analog. Adherence to these procedures is critical for ensuring personnel safety, preventing contamination, and maintaining experimental integrity. This document offers procedural, step-by-step guidance to address your operational questions, establishing a foundation of trust in safe laboratory practices.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Based on available Safety Data Sheets (SDS), the compound is classified as follows:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[1]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1]
-
Short-term (acute) aquatic hazard (Category 3): Harmful to aquatic life.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Indirect Handling) | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., Weighing) | - Chemical splash goggles- Disposable gown with knit cuffs- Double-gloving with chemotherapy-rated nitrile gloves- N95 or higher rated respirator | - Face shield- Hair bonnet- Shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles- Disposable gown with knit cuffs- Double-gloving with chemotherapy-rated nitrile gloves | - Face shield- Chemical-resistant apron over lab coat |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Face shield- Respirator (if aerosols or vapors are generated) |
Note: Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedures
This section provides a detailed workflow for a common laboratory application: preparing a stock solution of this compound and using it in an in vitro cell culture experiment.
Preparation and Weighing of this compound Powder
-
Designated Area: All work with solid this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment is inside the containment area, including a calibrated analytical balance, weighing paper or boat, spatula, and pre-labeled, sealable containers for the stock solution and waste.
-
Donning PPE: Put on all required PPE as specified for handling powders/solids.
-
Weighing: Carefully weigh the desired amount of this compound. Use a gentle technique to avoid creating dust.
-
Immediate Containment: Immediately after weighing, securely close the primary container of this compound.
-
Surface Decontamination: Decontaminate the balance and surrounding surfaces with a suitable agent (e.g., a 10% bleach solution followed by a rinse with 70% ethanol and then water), even if no visible spills occurred. Dispose of all cleaning materials as hazardous waste.
Preparation of a Stock Solution
-
Solvent Addition: In the containment area, carefully add the desired solvent (e.g., DMSO or cell culture medium) to the vessel containing the weighed this compound.
-
Dissolution: Gently swirl or vortex the solution until the compound is fully dissolved. Avoid splashing.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.
Use in an In Vitro Cell Culture Experiment
-
Aseptic Technique: All subsequent steps should be performed in a biological safety cabinet using standard aseptic techniques to prevent microbial contamination of the cell culture.
-
Dilution: Prepare the final working concentration by diluting the stock solution with sterile cell culture medium.
-
Cell Treatment: Add the diluted this compound solution to your cell cultures.
-
Incubation: Incubate the treated cells under standard conditions.
-
Waste Segregation: All contaminated materials, including pipette tips, tubes, and culture vessels, must be disposed of as hazardous chemical waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
Segregate waste at the point of generation into the following categories:
-
Unused/Expired this compound (Bulk Waste): Keep in its original, sealed container. Label as "Hazardous Waste: this compound".
-
Contaminated Labware (Trace Waste): Includes items with minimal residual contamination such as used vials, pipette tips, gloves, and bench paper. Collect in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag. Label as "Hazardous Waste: this compound Contaminated Materials".
-
Liquid Waste: Aqueous solutions containing this compound. Collect in a sealed, leak-proof container clearly labeled with the contents and "Hazardous Waste". Do not pour down the drain.
Disposal Procedure
-
Container Management: Ensure all waste containers are kept closed except when adding waste. Store in a designated satellite accumulation area within the laboratory.
-
EH&S Pickup: Arrange for pickup of all hazardous waste by your institution's Environmental Health and Safety (EH&S) department.
-
Decontamination of Reusable Equipment: Decontaminate any reusable equipment (e.g., spatulas, glassware) by first rinsing with a solvent that will dissolve this compound (if known and safe to do so), followed by a thorough wash with laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and prevent entry. For small spills of powder, gently cover with absorbent paper wetted with a suitable solvent to avoid raising dust. For liquid spills, cover with an inert absorbent material. Trained personnel wearing appropriate PPE should clean the spill. Collect all cleanup materials in a sealed container for hazardous waste disposal. Decontaminate the area thoroughly.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Quantitative Data
| Property | Value |
| CAS Number | 3001-45-4 |
| Molecular Formula | C₁₀H₁₃N₅O₄S |
| Molecular Weight | 299.31 g/mol |
Note: Additional physical and chemical properties may be found in the specific product's Safety Data Sheet.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
